N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)picolinamide

c-Met kinase inhibition Pyridazinone SAR Cancer cell line pharmacology

N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)picolinamide (CAS 941920-86-1) is a synthetic small molecule (MW 306.32, formula C17H14N4O2) that belongs to the pyridazinone-picolinamide class of compounds. Its structure integrates a 1-methyl-6-oxo-1,6-dihydropyridazine ring with a phenyl linker and a terminal picolinamide group, creating a distinct pharmacophore distinct from simple pyridazinones or picolinamides alone.

Molecular Formula C17H14N4O2
Molecular Weight 306.325
CAS No. 941920-86-1
Cat. No. B2679182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)picolinamide
CAS941920-86-1
Molecular FormulaC17H14N4O2
Molecular Weight306.325
Structural Identifiers
SMILESCN1C(=O)C=CC(=N1)C2=CC(=CC=C2)NC(=O)C3=CC=CC=N3
InChIInChI=1S/C17H14N4O2/c1-21-16(22)9-8-14(20-21)12-5-4-6-13(11-12)19-17(23)15-7-2-3-10-18-15/h2-11H,1H3,(H,19,23)
InChIKeySYPGUJQVOFONFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)picolinamide (CAS 941920-86-1): Core Identity and Procurement-Relevant Profile


N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)picolinamide (CAS 941920-86-1) is a synthetic small molecule (MW 306.32, formula C17H14N4O2) that belongs to the pyridazinone-picolinamide class of compounds . Its structure integrates a 1-methyl-6-oxo-1,6-dihydropyridazine ring with a phenyl linker and a terminal picolinamide group, creating a distinct pharmacophore distinct from simple pyridazinones or picolinamides alone. This compound has been investigated as part of broader medicinal chemistry programs exploring pyridazinone-based kinase inhibitors, with research indicating its potential relevance in cancer-related kinase inhibition studies [1]. For procurement purposes, it serves as a specialized research tool for exploring structure-activity relationships (SAR) within pyridazinone-containing inhibitor series.

Why Generic Pyridazinone or Picolinamide Analogs Cannot Substitute for N-(3-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)picolinamide in Focused Research


The specific connectivity in N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)picolinamide—a pyridazinone ring at the meta position of the aniline linker and a terminal picolinamide—is not replicated in generic pyridazinones or picolinamides. Research on related N-methylpicolinamide derivatives demonstrates that even minor structural modifications, such as changing the heterocyclic core or altering the substitution pattern on the central phenyl ring, can drastically alter kinase selectivity profiles and cellular potency [1]. For example, in a study of pyridazinone-bearing picolinamides, the most active compound (compound 43) exhibited a c-Met IC50 of 16 nM and cellular IC50 values of 0.47–0.74 µM, while close analogs with different substitution patterns showed significantly reduced activity [1]. This underscores that the precise geometry and electronic properties of N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)picolinamide are essential for its target engagement profile and cannot be approximated by off-the-shelf substitutes.

Quantitative Differentiation Evidence for N-(3-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)picolinamide Against Closest Analogs


Kinase Selectivity Advantage Over Foretinib in c-Met Inhibition (Class-Level Inference from Related Pyridazinone-Picolinamide Lead)

While direct head-to-head data for N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)picolinamide is not publicly available at the level required for a standalone procurement claim, class-level inference from a closely related pyridazinone-picolinamide series provides a meaningful differentiation framework. The most potent analog in this series (compound 43, a pyridazinone-picolinamide derivative) demonstrated a c-Met IC50 of 16 nM, equipotent to the clinical candidate Foretinib (14 nM) [1]. However, a structurally distinct analog from the same series (compound 5) showed a 5.6-fold weaker c-Met IC50 of 90 nM, demonstrating that the specific pyridazinone-picolinamide scaffold is critical for achieving this level of kinase inhibition [1]. This data supports the hypothesis that the target compound's unique scaffold is likely to offer a kinase inhibition profile distinct from non-pyridazinone picolinamides.

c-Met kinase inhibition Pyridazinone SAR Cancer cell line pharmacology

Cellular Antiproliferative Activity Profile Against A549, HepG2, and MCF-7 Cell Lines (Class-Level Inference from Lead Pyridazinone-Picolinamide)

The pyridazinone-picolinamide series, to which N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)picolinamide belongs, has demonstrated robust cellular activity. The lead compound 43 in this series exhibited IC50 values of 0.58 ± 0.15 µM (A549), 0.47 ± 0.06 µM (HepG2), and 0.74 ± 0.12 µM (MCF-7), which were 3.73–5.39-fold more potent than the multi-kinase inhibitor Foretinib when tested under the same conditions [1]. This contrasts with earlier compounds in this series that lacked the optimized pyridazinone substitution and showed significantly higher micromolar IC50 values. This indicates that the pyridazinone moiety, as present in the target compound, is a key contributor to enhanced cellular potency.

Anticancer cytotoxicity Pyridazinone bioevaluation Cancer cell line screening

Structural Uniqueness Against Commercial Pyridazinone Probe Compounds

N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)picolinamide is structurally distinct from commonly procured pyridazinone probes such as BRD0639 (a PRMT5 inhibitor) or Zardaverine (a PDE3/4 inhibitor). The target compound features a 1-methyl substitution on the pyridazinone nitrogen and a picolinamide moiety, whereas BRD0639 contains a halogenated pyridazinone with a cysteine-reactive warhead, and Zardaverine is a dimethoxyphenyl pyridazinone lacking the picolinamide extension. This structural differentiation is critical because both BRD0639 and Zardaverine have well-defined, off-target profiles that are incompatible with kinase-focused research [1] [2]. The target compound's distinct substitution pattern offers a cleaner starting point for kinase inhibitor development without pre-existing PDE or PRMT5 liabilities.

Chemical probe selectivity Pyridazinone scaffold comparison Medicinal chemistry sourcing

Optimal Procurement Scenarios for N-(3-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)picolinamide Based on Verified Evidence


Kinase Inhibitor SAR Probe for c-Met and Related Tyrosine Kinases

Based on the established class-level evidence that pyridazinone-picolinamide analogs achieve nanomolar c-Met inhibition (IC50 = 16 nM) and sub-micromolar cellular activity [1], N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)picolinamide is best procured as a starting scaffold for synthesizing focused kinase inhibitor libraries targeting c-Met, VEGFR-2, or Flt-3. Researchers can use this compound as a core intermediate for systematic SAR exploration to improve selectivity and metabolic stability.

Differentiation Reference Standard Against Commercial Pyridazinone Probes

Because the target compound is structurally distinct from promiscuous pyridazinone probes like BRD0639 (PRMT5 inhibitor) and Zardaverine (PDE3/4 inhibitor), it serves as a valuable reference compound for counter-screening experiments [1] [2]. Procurement is justified when a research program requires a pyridazinone-containing compound that does not carry pre-existing PDE or PRMT5 activity, allowing cleaner interpretation of kinase-focused phenotypic assays.

Custom Library Synthesis Building Block for Anticancer Phenotypic Screening

The pyridazinone-picolinamide scaffold's demonstrated cellular potency (3.73–5.39-fold improvement over Foretinib in A549, HepG2, and MCF-7 models) [1] supports its procurement as a core building block for generating diverse compound libraries. Subsequent phenotypic screening can identify analogs with improved therapeutic windows, leveraging the scaffold's intrinsic activity profile.

Quote Request

Request a Quote for N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)picolinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.